molecular formula C16H22N2O3 B13874739 3-(4-Cyclohexylbutanoylamino)pyridine-4-carboxylic acid

3-(4-Cyclohexylbutanoylamino)pyridine-4-carboxylic acid

Cat. No.: B13874739
M. Wt: 290.36 g/mol
InChI Key: AVPJSWNKDUAYBL-UHFFFAOYSA-N
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Description

3-(4-Cyclohexylbutanoylamino)pyridine-4-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and an amide linkage to a cyclohexylbutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclohexylbutanoylamino)pyridine-4-carboxylic acid typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 4-aminopyridine with 4-cyclohexylbutanoyl chloride in the presence of a base such as triethylamine. This reaction forms the amide linkage.

    Carboxylation: The resulting amide is then subjected to carboxylation using carbon dioxide in the presence of a catalyst such as palladium to introduce the carboxylic acid group at the 4-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclohexylbutanoylamino)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-Cyclohexylbutanoylamino)pyridine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting pyridine-binding proteins.

    Materials Science: The compound can be used in the synthesis of functional materials, such as catalysts or ligands for metal complexes.

    Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexylbutanoylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and carboxylic acid groups can form hydrogen bonds with active site residues, while the cyclohexylbutanoyl group can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid (2-Pyridinecarboxylic Acid): Known for its role in metal chelation and biological activity.

    Nicotinic Acid (3-Pyridinecarboxylic Acid):

    Isonicotinic Acid (4-Pyridinecarboxylic Acid): Used in the synthesis of isoniazid, an important anti-tuberculosis drug.

Uniqueness

3-(4-Cyclohexylbutanoylamino)pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexylbutanoyl group provides additional hydrophobic interactions, potentially enhancing its binding affinity and specificity compared to other pyridinecarboxylic acids.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

3-(4-cyclohexylbutanoylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C16H22N2O3/c19-15(8-4-7-12-5-2-1-3-6-12)18-14-11-17-10-9-13(14)16(20)21/h9-12H,1-8H2,(H,18,19)(H,20,21)

InChI Key

AVPJSWNKDUAYBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCC(=O)NC2=C(C=CN=C2)C(=O)O

Origin of Product

United States

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